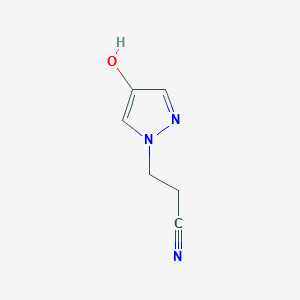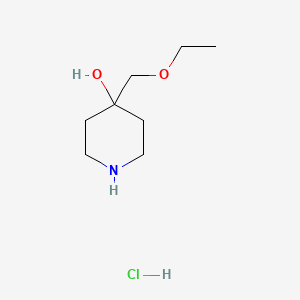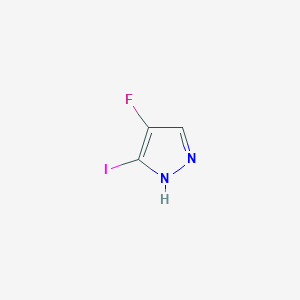
4-Fluoro-5-iodo-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-iodo-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions, along with fluorine and iodine substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-iodo-1H-pyrazole typically involves the introduction of fluorine and iodine atoms onto a pyrazole ring. One common method is the halogenation of 1H-pyrazole derivatives. For instance, starting with 1H-pyrazole, selective fluorination can be achieved using reagents like Selectfluor, followed by iodination using iodine or iodine monochloride under controlled conditions .
Industrial Production Methods
Industrial production of 4-Fluoro-3-iodo-1H-pyrazole may involve scalable halogenation processes, utilizing continuous flow reactors to ensure precise control over reaction conditions and high yields. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms or the substituents.
Coupling Reactions: It can engage in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorinating agents in the presence of Lewis acids.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino-substituted pyrazoles, while coupling reactions can produce biaryl or alkyne-linked pyrazole derivatives .
Applications De Recherche Scientifique
4-Fluoro-3-iodo-1H-pyrazole has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine substituents can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-1H-pyrazole: Lacks the iodine substituent, which may result in different reactivity and biological activity.
3-Iodo-1H-pyrazole: Lacks the fluorine substituent, affecting its electronic properties and interactions with molecular targets.
4-Chloro-3-iodo-1H-pyrazole: Substitution of fluorine with chlorine can lead to variations in chemical reactivity and biological effects.
Uniqueness
4-Fluoro-3-iodo-1H-pyrazole is unique due to the presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties. These features can enhance its reactivity in chemical reactions and its efficacy in biological applications, making it a valuable compound in various research domains .
Propriétés
Formule moléculaire |
C3H2FIN2 |
|---|---|
Poids moléculaire |
211.96 g/mol |
Nom IUPAC |
4-fluoro-5-iodo-1H-pyrazole |
InChI |
InChI=1S/C3H2FIN2/c4-2-1-6-7-3(2)5/h1H,(H,6,7) |
Clé InChI |
XPNAEMIKNVCSTP-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



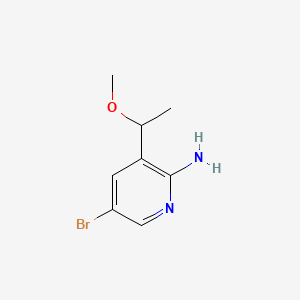


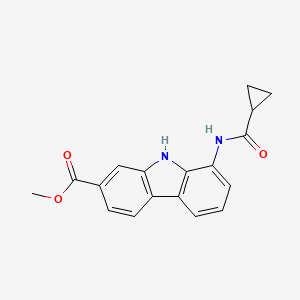
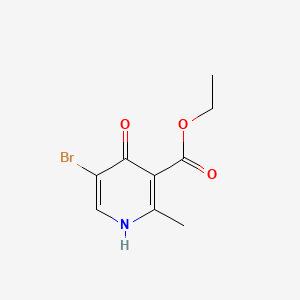
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

